molecular formula C16H19NO3 B2796338 N-((2,5-dimethylfuran-3-yl)methyl)-2-phenoxypropanamide CAS No. 1351645-10-7

N-((2,5-dimethylfuran-3-yl)methyl)-2-phenoxypropanamide

Cat. No. B2796338
CAS RN: 1351645-10-7
M. Wt: 273.332
InChI Key: QTSCXECMVFRLHA-UHFFFAOYSA-N
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Description

“N-((2,5-dimethylfuran-3-yl)methyl)-2-phenoxypropanamide” is likely an organic compound that contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . The compound also appears to have an amide functional group, which consists of a carbonyl group (a carbon double-bonded to an oxygen) attached to a nitrogen .


Molecular Structure Analysis

Based on similar compounds, this molecule likely contains multiple bonds, aromatic bonds, and possibly one or more rotatable bonds . It likely also contains a five-membered furan ring and a six-membered phenyl ring .

Scientific Research Applications

Chemical Structure and Reactivity

Research into the dynamic rivalry between different types of chain and cyclic associates in different phase states highlights the importance of studying compounds with complex structures, such as oxyalkyl derivatives of trifluoromethanesulfonamide. Such studies reveal the intermolecular interactions and supramolecular structures formed through self-assembly, contributing to the understanding of chemical reactivity and potential applications in material science and catalysis (Chipanina et al., 2020).

Pharmacological Research

Investigations into antagonists of muscarinic (M3) receptors involve the synthesis and evaluation of compounds with specific substituents, indicating the approach to designing targeted therapies for various conditions. This research exemplifies the process of optimizing chemical structures for desired biological activities (Broadley et al., 2011).

Material Science and Catalysis

The thermal decomposition of 2,5-dimethylfuran provides insights into the thermal stability and decomposition pathways of furan derivatives, which are relevant for applications in biofuel production and the development of high-temperature materials. Understanding these decomposition mechanisms can guide the synthesis of more stable compounds for various industrial applications (Lifshitz et al., 1998).

Synthesis and Chemical Properties

Research on tridentate ligands based on 2-tert-butyl-4-methylphenol explores the synthesis of compounds with specific ligand properties, which are crucial for catalysis and material science applications. Such studies highlight the importance of chemical synthesis in creating molecules with tailored properties for specific applications (Lazareva & Zelbst, 2021).

Herbicidal Activity

The synthesis and evaluation of N-(2,2-dimethyl-7-alkoxy-2,3-dihydrobenzofuran-5-yl)-2-(4-arylxoyphenoxy)propionamides for herbicidal activity demonstrate the potential agricultural applications of furan derivatives. Identifying compounds with selective herbicidal activity is crucial for developing more efficient and environmentally friendly agrochemicals (Ding et al., 2017).

properties

IUPAC Name

N-[(2,5-dimethylfuran-3-yl)methyl]-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3/c1-11-9-14(12(2)19-11)10-17-16(18)13(3)20-15-7-5-4-6-8-15/h4-9,13H,10H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTSCXECMVFRLHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)CNC(=O)C(C)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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